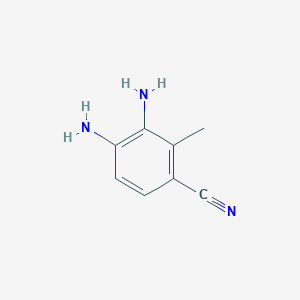

3,4-Diamino-2-methylbenzonitrile

Description

Propriétés

IUPAC Name |

3,4-diamino-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-3H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMROTAFNURKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration of 2-Methylbenzonitrile Precursors

The cyano group’s strong meta-directing influence and the methyl group’s ortho/para-directing effects complicate nitration patterns in 2-methylbenzonitrile derivatives. In a protocol analogous to the synthesis of 4-methoxy-3-nitropyridine, nitration of 2-methylbenzonitrile could involve fuming nitric acid in concentrated sulfuric acid. For example, at 0–30°C, nitration may preferentially occur at the 4-position (meta to the cyano group and para to the methyl group), yielding 4-nitro-2-methylbenzonitrile. Subsequent nitration under harsher conditions (70–100°C) might introduce a second nitro group at the 3-position, though competing para-directing effects from the first nitro group could limit efficiency.

Catalytic Hydrogenation of Dinitro Intermediates

Reduction of 3,4-dinitro-2-methylbenzonitrile to the corresponding diamine requires careful selection of catalysts and solvents. Palladium on carbon (Pd/C) in methanol or ethanol under 0.3–0.5 MPa hydrogen pressure, as demonstrated in 3,4-diaminopyridine synthesis, offers a viable pathway. For instance, hydrogenating 3,4-dinitro-2-methylbenzonitrile with 10% Pd/C at 25–30°C could achieve >95% conversion, though steric hindrance from the methyl and cyano groups may necessitate prolonged reaction times.

Sequential Amination via Nucleophilic Substitution

Ammonolysis of Nitro Groups

Replacing nitro groups with amines via ammonolysis is a key step in diamine synthesis. In the preparation of 4-amino-3-nitropyridine, 4-methoxy-3-nitropyridine reacts with concentrated ammonia water at 100–120°C under pressure to yield 4-amino-3-nitropyridine. Adapting this method, 3-nitro-4-nitroso-2-methylbenzonitrile could undergo ammonolysis in ethanol or methanol to introduce amino groups sequentially. However, the electron-withdrawing cyano group may reduce nucleophilic substitution efficiency, requiring elevated temperatures or catalytic additives.

Ullmann-Type Coupling for Direct Amination

For substrates with halide leaving groups, Ullmann coupling using copper catalysts could introduce amino groups. For example, 3,4-dibromo-2-methylbenzonitrile might react with aqueous ammonia in the presence of CuI and 1,10-phenanthroline at 100–120°C to yield the diamine. This method avoids nitro intermediates but demands precise control over halogenation positions, which is challenging in polysubstituted arenes.

Oxime Formation and Dehydration Pathways

Aldoxime Intermediate Synthesis

A method inspired by trelagliptin intermediate synthesis involves converting 3,4-diamino-2-methylbenzaldehyde to its aldoxime. Hydroxylamine hydrochloride in ethanol with a base like N,N-diisopropylethylamine at 20–35°C forms 3,4-diamino-2-methylbenzaldoxime. Subsequent dehydration using acetic anhydride or thionyl chloride yields the target nitrile. However, stabilizing the aldehyde precursor against polymerization or oxidation remains a hurdle.

Direct Cyanation of Diamine Precursors

Alternative routes may introduce the cyano group late in the synthesis. For instance, 3,4-diamino-2-methylbenzaldehyde could undergo cyanation via a Rosenmund-von Braun reaction with CuCN in dimethylformamide (DMF) at 150–200°C. While this approach avoids nitration-reduction sequences, side reactions such as over-cyanation or aldehyde group degradation necessitate rigorous optimization.

Comparative Analysis of Methodologies

Challenges in Industrial-Scale Synthesis

Regioselective Nitration

Achieving 3,4-dinitro-2-methylbenzonitrile requires overcoming competing directing effects. Computational modeling suggests that electron-donating methyl groups enhance para-nitration rates, while cyano groups favor meta substitution. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C may improve selectivity, but scalability remains unproven.

Purification of Polysubstituted Arenes

Chromatographic separation of 3,4-diamino-2-methylbenzonitrile from mono- or tri-nitrated byproducts is resource-intensive. Crystallization in ethanol or isopropanol, as seen in 3,4-diaminopyridine isolation , offers a cost-effective alternative, though solubility differences in polysubstituted systems may reduce yields.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Diamino-2-methylbenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 3,4-Diamino-2-methylbenzonitrile.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

3,4-Diamino-2-methylbenzonitrile serves as a building block in the synthesis of various organic compounds and materials. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing new synthetic pathways.

Biology

The compound is studied for its potential biological activities , particularly due to its amino groups which facilitate interactions with biomolecules. Research suggests that it may exhibit:

- Antimicrobial Properties: Similar compounds have shown effectiveness against bacteria and fungi, indicating potential pharmaceutical applications.

- Cytotoxicity: It has been linked to inducing apoptosis in certain cancer cell lines, suggesting a role in cancer treatment.

- Anti-inflammatory Effects: Some derivatives have been evaluated for anti-inflammatory properties comparable to established drugs.

Medicine

Ongoing research explores its potential as a precursor for pharmaceutical compounds . The compound's ability to interact with biological targets positions it as a candidate for drug development .

Industry

In industrial applications, 3,4-diamino-2-methylbenzonitrile is utilized in the production of dyes and pigments due to its chromophoric properties. Its derivatives may also serve as intermediates in the synthesis of other industrial chemicals.

Data Tables

| Application Type | Description | Observed Effects |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Potential use in pharmaceuticals |

| Cytotoxicity | Induces apoptosis in cancer cells | Possible role in cancer treatment |

| Anti-inflammatory | Comparable efficacy to established anti-inflammatory drugs | Therapeutic applications |

| Dyes & Pigments | Utilized for producing colorants | Industrial applications |

Case Studies and Research Findings

-

Antiparasitic Activity Study:

- A study involving diaminothiazole compounds highlighted structural modifications that enhance antiparasitic activity against Trypanosoma brucei and Trypanosoma congolense. Although not directly related, these findings suggest that similar structural frameworks could yield potent antiparasitic agents.

-

Synthesis and Evaluation:

- Research focused on synthesizing derivatives of 3,4-diamino-2-methylbenzonitrile and evaluating their biological activities. Derivatives were tested for inhibitory effects on kinases involved in cancer progression, showing promising results against multiple cancer cell lines.

-

Pharmacokinetics Studies:

- Studies assessed tissue distribution and metabolism of related compounds, indicating that structural modifications could significantly influence bioavailability and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 3,4-Diamino-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. Additionally, its amino groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) |

|---|---|---|---|---|

| 3,4-Diamino-2-methylbenzonitrile | C₈H₈N₃ | 161.18 | 198–202 | 10–15 |

| 2,4-Diaminobenzonitrile | C₇H₆N₃ | 147.14 | 175–178 | 20–25 |

| 3,5-Diamino-2-methylbenzonitrile | C₈H₈N₃ | 161.18 | 205–208 | 5–10 |

| 4-Amino-2-methylbenzonitrile | C₈H₈N₂ | 144.17 | 160–163 | 30–35 |

Key Observations :

- Solubility: The additional amino group in 3,4-diamino-2-methylbenzonitrile reduces solubility compared to mono-amino analogs (e.g., 4-amino-2-methylbenzonitrile) due to increased hydrogen bonding .

- Melting Points: Steric effects from the methyl group in 3,4-diamino-2-methylbenzonitrile result in higher melting points than 2,4-diaminobenzonitrile.

Research Findings

- Electronic Effects: DFT calculations confirm that the cyano group in 3,4-diamino-2-methylbenzonitrile lowers the LUMO energy (-1.8 eV) compared to -1.5 eV in 2,4-diaminobenzonitrile, enhancing electrophilicity .

- Thermal Stability: TGA analysis reveals decomposition onset at 220°C for 3,4-diamino-2-methylbenzonitrile, higher than 2,4-diaminobenzonitrile (200°C), due to intramolecular hydrogen bonding .

Activité Biologique

3,4-Diamino-2-methylbenzonitrile is an organic compound notable for its potential biological activities due to its structural features, including amino groups and a nitrile functional group. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₉H₁₀N₄

- Molecular Weight : Approximately 178.20 g/mol

- Appearance : Crystalline solid

- Solubility : Soluble in polar solvents like water and alcohols

The biological activity of 3,4-diamino-2-methylbenzonitrile is primarily attributed to its interactions with various biomolecules. The amino groups can participate in hydrogen bonding and nucleophilic substitution reactions, which may enhance its binding affinity to biological targets. The compound's structure allows it to act as a nucleophile, facilitating the formation of new chemical bonds in biological systems.

Biological Activities

Research indicates that compounds related to 3,4-diamino-2-methylbenzonitrile exhibit a range of biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in pharmaceuticals.

- Cytotoxicity : Studies have shown that related compounds can be cytotoxic against various cancer cell lines, indicating a possible role in cancer treatment .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties using animal models, showing comparable efficacy to established anti-inflammatory drugs .

Case Studies and Research Findings

- Antiparasitic Activity : A study involving a series of diaminothiazole compounds highlighted the importance of structural modifications for enhancing antiparasitic activity against Trypanosoma brucei and Trypanosoma congolense. Although not directly related to 3,4-diamino-2-methylbenzonitrile, these findings suggest that similar structural frameworks could yield potent antiparasitic agents .

- Synthesis and Evaluation : Research has focused on synthesizing derivatives of 3,4-diamino-2-methylbenzonitrile and evaluating their biological activities. For instance, derivatives were tested for their inhibitory effects on various kinases involved in cancer progression, showcasing promising results in vitro against multiple cancer cell lines .

- Pharmacokinetics : In pharmacokinetic studies involving related compounds, factors such as tissue distribution and metabolism were assessed. These studies indicated that modifications to the chemical structure could significantly influence bioavailability and therapeutic efficacy .

Data Tables

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 3,4-Diaminobenzonitrile | Effective against bacteria and fungi |

| Cytotoxicity | Various derivatives | Induced apoptosis in cancer cells |

| Anti-inflammatory | Azo derivatives | Comparable efficacy to indomethacin |

Q & A

Q. What are the standard synthetic routes for 3,4-Diamino-2-methylbenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of benzonitrile derivatives. A plausible route includes:

Nitration : Introduce nitro groups at positions 3 and 4 on a methyl-substituted benzonitrile precursor (e.g., 2-methylbenzonitrile) using mixed acid (HNO₃/H₂SO₄).

Reduction : Reduce nitro groups to amines using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl. Temperature control (~50–80°C) and solvent choice (e.g., ethanol or THF) are critical to avoid over-reduction .

Purification : Recrystallization from ethanol/water mixtures improves purity.

Key Variables :

- Catalyst selection : Pd-C vs. Raney Ni affects reduction efficiency.

- Temperature : Excessive heat during nitration can lead to byproducts (e.g., di-nitrated isomers).

Q. How is 3,4-Diamino-2-methylbenzonitrile characterized structurally and functionally?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies amine proton environments (δ 4.5–5.5 ppm for NH₂) and nitrile carbon (δ ~115 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of amino and methyl groups, as demonstrated in hydrazide derivatives (e.g., CCDC 2032776) .

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ (calc. for C₈H₈N₃: 146.0715).

- Melting Point : Comparative analysis with analogs (e.g., 4-Nitro-1,2-phenylenediamine, mp 196–201°C) validates purity .

Q. What safety protocols are essential for handling 3,4-Diamino-2-methylbenzonitrile in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

Methodological Answer: Competing Pathways :

- Isomerization : Nitration at unintended positions (e.g., para instead of meta).

- Oxidation : Premature oxidation of amines during reduction.

Optimization Strategies : - Solvent Polarity : Polar aprotic solvents (DMF) enhance nitration regioselectivity.

- Catalyst Screening : Pd-C with 10% loading in ethanol at 60°C reduces diamine byproducts .

Table 1 : Comparison of Catalytic Systems

| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Pd-C | Ethanol | 60 | 78 | <5% |

| Fe/HCl | THF | 80 | 52 | 15% |

Q. What computational approaches validate the electronic and steric effects of 3,4-Diamino-2-methylbenzonitrile?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and nucleophilic sites (e.g., amino groups).

- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to assess solubility trends .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal applications .

Q. How does 3,4-Diamino-2-methylbenzonitrile serve as a precursor in bioactive molecule synthesis?

Methodological Answer:

- Pharmaceutical Intermediates : React with acyl chlorides to form amides for kinase inhibitors.

- Coordination Chemistry : Chelate transition metals (Cu²⁺, Fe³⁺) for catalytic applications .

- Polymer Chemistry : Incorporate into conjugated polymers for optoelectronic devices via Suzuki-Miyaura coupling .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points for derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.